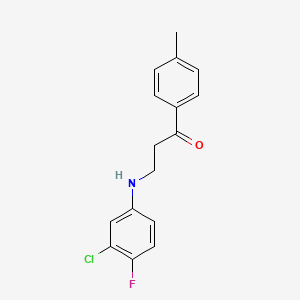
3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone is a chemical entity that appears to be a derivative of propanone with substitutions that include a chloro-fluoroanilino group and a methylphenyl group. This compound is not directly mentioned in the provided papers, but its structure suggests potential relevance in the field of synthetic organic chemistry, particularly in the synthesis of fluorinated compounds and possibly as a precursor to pharmaceutical agents.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in the literature. For instance, the stereoselective formation of oxiranes by the reaction of diazomethane on 1-fluoro-3-arylsulfinyl-2-propanone has been reported, which could be a relevant method for the synthesis of similar fluorinated structures . Additionally, the resolution of a nonsteroidal antiandrogen and the determination of the absolute configuration of its active enantiomer through chromatographic separation and subsequent chemical transformations provide insights into the synthesis of complex fluorinated molecules . These methods could potentially be adapted for the synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit characteristics influenced by the presence of the chloro, fluoro, and methyl groups. These substituents can affect the electronic distribution and steric hindrance within the molecule, which in turn can influence its reactivity and interaction with other molecules. The papers provided do not directly analyze the molecular structure of this specific compound, but they do offer full structural elucidation of related products, which could be used as a reference for understanding the structural aspects of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would be expected to be influenced by the electron-withdrawing effects of the chloro and fluoro groups and the electron-donating effect of the methyl group. The papers discuss various chemical reactions, such as the opening of the oxirane ring by different nucleophiles and the synthesis of cytotoxic agents through Mannich reactions , which could provide insights into the types of chemical reactions that 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular geometry. For example, the presence of halogen atoms could affect its boiling point, solubility, and density. The papers do not provide specific data on the physical and chemical properties of the compound , but they do describe the synthesis and characterization of related compounds, which could be used to infer some of the properties of 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis Applications
- "3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone" and its derivatives are used as chiral intermediates in the synthesis of various pharmaceuticals, including antidepressants. A study by Choi et al. (2010) describes the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a related compound, using yeast reductase for high enantioselectivity (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, & Hyung-Kwoun Kim, 2010).
Cytotoxic Agent Development
- 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, closely related to the compound , have been synthesized as potential potent cytotoxic agents for cancer treatment. Mete, Gul, and Kazaz (2007) explored these compounds for their efficacy and optimized reaction conditions (E. Mete, H. Gul, & C. Kazaz, 2007).
Fluorinated Chirons Synthesis
- The compound is used in the synthesis of fluorinated chirons. Arnone et al. (1995) describe stereoselective oxirane formation by reacting diazomethane on a similar compound, 1-fluoro-3-arylsulfinyl-2-propanone (A. Arnone et al., 1995).
Acetylcholinesterase Inhibition
- Derivatives of the compound have been studied for their potential as acetylcholinesterase inhibitors, which could have implications in treating diseases like Alzheimer's. Dafforn et al. (1982) investigated the inhibitory effects of related compounds on acetylcholinesterase (A. Dafforn et al., 1982).
Polymer Synthesis
- The compound can also be used in the synthesis of novel copolymers. Studies like the one by Kim et al. (1999) explore the copolymerization of trisubstituted ethylenes with styrene, indicating potential applications in materials science (Katherine Kim et al., 1999).
Organic Fluorophores
- The compound is utilized in the synthesis of organic fluorophores, as demonstrated by Teimouri (2011) in their research on creating new types of organic fluorophores with strong blue emission properties (M. Teimouri, 2011).
Propiedades
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-15(18)14(17)10-13/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCHCAVWHHJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

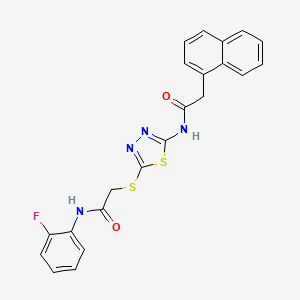
![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
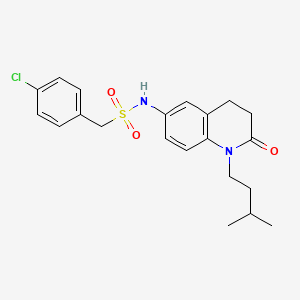

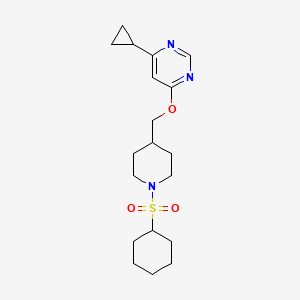
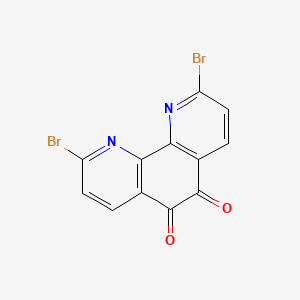
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
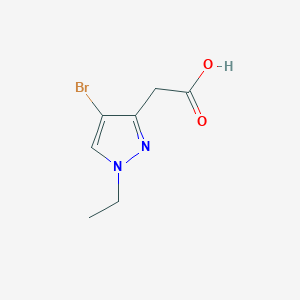
![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)